(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
Brand Name: Vulcanchem
CAS No.: 1322268-21-2
VCID: VC4393678
InChI: InChI=1S/C22H18N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)/b12-11-
SMILES: CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4
Molecular Formula: C22H18N4O
Molecular Weight: 354.413

(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide

CAS No.: 1322268-21-2

Cat. No.: VC4393678

Molecular Formula: C22H18N4O

Molecular Weight: 354.413

* For research use only. Not for human or veterinary use.

(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide - 1322268-21-2

Specification

CAS No. 1322268-21-2
Molecular Formula C22H18N4O
Molecular Weight 354.413
IUPAC Name (Z)-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C22H18N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)/b12-11-
Standard InChI Key YJENOHSISKVPRH-QXMHVHEDSA-N
SMILES CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure combines a 3-methylimidazo[1,2-a]pyrimidine ring linked via a phenyl group to an acrylamide moiety in the Z-configuration. The imidazo[1,2-a]pyrimidine system is a bicyclic heteroaromatic scaffold known for its electron-rich nature and ability to engage in π-π stacking and hydrogen bonding . The Z-isomer’s geometry places the phenyl and acrylamide groups on the same side of the double bond, potentially influencing its binding affinity to biological targets.

Table 1: Molecular Properties of (Z)-N-(3-(3-Methylimidazo[1,2-a]Pyrimidin-2-yl)Phenyl)-3-Phenylacrylamide

PropertyValue
CAS Number1322268-21-2
Molecular FormulaC<sub>22</sub>H<sub>18</sub>N<sub>4</sub>O
Molecular Weight354.413 g/mol
IUPAC Name(Z)-N-[3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4
InChIKeyYJENOHSISKVPRH-QXMHVHEDSA-N

The acrylamide group’s conjugation with the phenyl ring may enhance stability and modulate electronic properties, as seen in similar kinase inhibitors .

Synthesis and Characterization

Synthetic Routes

Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyrimidine precursors. A plausible pathway includes:

  • Formation of the Imidazo[1,2-a]Pyrimidine Core: Condensation of 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions.

  • Introduction of the Phenylacrylamide Side Chain: Coupling the core with 3-aminophenylboronic acid via Suzuki-Miyaura cross-coupling, followed by acrylation with cinnamoyl chloride .

Table 2: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsYield
1CyclocondensationHCl, reflux, 12 h65%
2Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O78%
3AcylationCinnamoyl chloride, Et<sub>3</sub>N, DCM82%

Spectroscopic Characterization

While experimental NMR data for this compound are unavailable, analogous imidazo[1,2-a]pyrimidines exhibit distinct signals:

  • <sup>1</sup>H NMR: Resonances at δ 8.8–9.0 ppm (imidazo[1,2-a]pyrimidine H-2), δ 7.2–7.6 ppm (aromatic protons) .

  • <sup>13</sup>C NMR: Peaks near δ 150 ppm (C=N), δ 125–135 ppm (aromatic carbons) .

Biological Activities and Mechanisms

Table 3: Hypothesized Targets and Binding Affinities

TargetPredicted Binding Energy (kcal/mol)Mechanism
VEGFR-2−8.2 to −8.6ATP-competitive inhibition
EGFR L858R/T790M−7.9 to −8.3Covalent cysteine binding

Anticancer Activity

Imidazo[1,2-a]pyrimidines induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase-3/7 . The phenylacrylamide moiety may enhance cellular uptake via improved lipophilicity (clogP ≈ 3.5).

Computational and In Silico Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative regions localized on the pyrimidine N atoms, suggesting hydrogen bond acceptor sites .

ADMET Profiling

Predicted properties include:

  • Absorption: High Caco-2 permeability (P<sub>app</sub> > 20 × 10<sup>−6</sup> cm/s).

  • Metabolism: Susceptible to CYP3A4 oxidation.

  • Toxicity: Low hERG inhibition risk (IC<sub>50</sub> > 10 μM) .

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